molecular formula C23H18BrN3O6 B15020933 2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B15020933
M. Wt: 512.3 g/mol
InChI Key: RHZOIVAWXSHRIC-DHRITJCHSA-N
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Description

2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes bromine, methyl, phenoxy, acetamido, and nitrobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-(2-bromo-4-methylphenoxy)acetic acid, which is then converted into its corresponding acetamido derivative. This intermediate is further reacted with 4-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18BrN3O6

Molecular Weight

512.3 g/mol

IUPAC Name

[2-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H18BrN3O6/c1-15-6-11-21(19(24)12-15)32-14-22(28)26-25-13-17-4-2-3-5-20(17)33-23(29)16-7-9-18(10-8-16)27(30)31/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

RHZOIVAWXSHRIC-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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